COX-2/PGE2 Inhibition: Styrylquinazoline Derivatives Compared Head-to-Head with Resveratrol in Macrophage Assay
A series of 3′,4′-dihydroxylated, 3′-hydroxylated, and 3′-acetoxy-styrylquinazolines were evaluated for inhibition of prostaglandin E2 (PGE2) production via COX-2 in LPS-stimulated RAW264.7 macrophages. The active derivatives displayed IC50 values ranging from 1.19 to 3.56 μM, directly compared to the reference stilbene resveratrol which exhibited an IC50 of 3.07 μM under identical assay conditions [1]. The most potent compounds in this series achieved approximately 2.6-fold greater potency than resveratrol.
| Evidence Dimension | Inhibition of PGE2 production via COX-2 |
|---|---|
| Target Compound Data | IC50 range = 1.19–3.56 μM (styrylquinazoline derivatives 2a–k) |
| Comparator Or Baseline | Resveratrol IC50 = 3.07 μM |
| Quantified Difference | Up to ~2.6-fold greater potency (best compound IC50 = 1.19 μM vs. 3.07 μM for resveratrol) |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cells; PGE2 production assay |
Why This Matters
Resveratrol is a widely used natural-product benchmark for COX-2/PGE2 inhibition; styrylquinazolines that match or exceed its potency provide a synthetic, scaffold-tunable alternative with potential for improved pharmacokinetic optimization during lead development.
- [1] Park JH, Min HY, Kim SS, Lee JY, Lee SK, Lee YS. Styrylquinazolines: a new class of inhibitors on prostaglandin E2 production in lipopolysaccharide-activated macrophage cells. Arch Pharm (Weinheim). 2004 Jan;337(1):20-4. doi: 10.1002/ardp.200300791. View Source
